molecular formula C19H15ClO4 B2705684 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate CAS No. 618390-57-1

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate

Cat. No.: B2705684
CAS No.: 618390-57-1
M. Wt: 342.78
InChI Key: RZTRCTFNQQIGKH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate (molecular formula: C₁₉H₁₅ClO₄; average mass: 342.775 g/mol) is a synthetic chromene derivative characterized by a 4-chlorophenyl group at position 3, a methyl substituent at position 2, and a propanoate ester at position 7 of the chromen ring . Its ChemSpider ID (819062) and synonyms, such as "3-(4-chlorophenyl)-4-oxochromen-7-yl isobutyrate," highlight its structural complexity and relevance in chemical databases .

Properties

IUPAC Name

[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-3-17(21)24-14-8-9-15-16(10-14)23-11(2)18(19(15)22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTRCTFNQQIGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate typically involves the condensation of 4-chlorobenzaldehyde with 2-methyl-4-oxo-4H-chromen-7-yl propanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new compounds with tailored properties.

Biology

The compound has been investigated for its biological activities , particularly as an enzyme inhibitor or receptor modulator. Studies have shown that it exhibits significant enzyme inhibition activities against cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways. The presence of the chlorine atom enhances its inhibitory effects, making it a potential candidate for anti-inflammatory drug development .

Medicine

In medicinal research, this compound has been explored for its anticancer , anti-inflammatory , and antimicrobial properties. Its mechanism of action involves interactions with specific molecular targets, leading to effects such as cell cycle arrest and apoptosis in cancer cells . For instance, related compounds have demonstrated moderate inhibition of COX-2 and LOX enzymes, which are associated with inflammation and cancer progression .

Industry

This compound is also utilized in the development of new materials with specific optical or electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including photonics and electronics.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

a) 2-Ethoxyethyl 2-[3-(4-Chlorophenyl)-4-oxochromen-7-yl]oxypropanoate
  • Structure: Features an ethoxyethyl-oxypropanoate ester at position 7 and retains the 4-chlorophenyl group at position 3 .
  • Key Differences: The ester side chain is elongated (ethoxyethyl vs. propanoate), likely increasing hydrophobicity and molecular weight compared to the target compound. The ethoxy group may enhance metabolic stability but reduce aqueous solubility.
  • Applications : Listed in supplier databases (e.g., MolPort-000-661-887), suggesting industrial or research use, though specific applications are undocumented .
b) [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] Propanoate
  • Structure : Substitutes the 4-chlorophenyl group with a dihydrobenzodioxin moiety at position 3 and an ethyl group at position 2 .
  • The ethyl group at position 2 (vs. methyl in the target compound) may influence steric effects and lipophilicity.

Structural and Property Comparison Table

Property Target Compound Ethoxyethyl Analog Dihydrobenzodioxin Analog
Molecular Formula C₁₉H₁₅ClO₄ C₂₃H₂₃ClO₇ (estimated*) C₂₁H₁₈O₆ (estimated*)
Key Substituents 2-methyl, 3-(4-Cl-Ph), 7-propanoate 7-(ethoxyethyl-oxypropanoate) 3-(dihydrobenzodioxin), 2-ethyl
Molecular Weight (g/mol) 342.775 ~446.88 (estimated) ~366.37 (estimated)
Lipophilicity (Predicted) Moderate (Cl-Ph, methyl) High (longer ester chain) Moderate (polar benzodioxin)
Database References ChemSpider 819062 MolPort-000-661-887, STK856168 ZINC2116045, STL512824

Implications of Substituent Differences

  • Biological Activity :
    • The 4-chlorophenyl group in the target compound may enhance lipophilicity, favoring membrane penetration in biological systems.
    • The dihydrobenzodioxin analog’s oxygen-rich structure could improve solubility but reduce bioavailability due to increased polarity .
  • Synthetic Accessibility: The ethoxyethyl analog’s complex ester chain may require multi-step synthesis compared to the simpler propanoate group in the target compound .

Biological Activity

3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate, also known by its CAS number 929417-54-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including enzyme inhibition, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a 4-chlorophenyl group and a propanoate moiety. Its molecular formula is C18H13ClO5C_{18}H_{13}ClO_5 with a molecular weight of approximately 344.746 g/mol. Key physical properties include:

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point543.5 ± 50.0 °C
Flash Point282.5 ± 30.1 °C
LogP4.01

Enzyme Inhibition

Research indicates that derivatives of the chromenone structure exhibit significant enzyme inhibition activities, particularly against cyclooxygenase (COX) and lipoxygenases (LOX). For instance, studies have shown that related compounds moderately inhibit COX-2 and LOX-5/15, which are crucial in inflammatory pathways . The presence of electron-withdrawing groups like chlorine enhances the inhibitory effects on these enzymes.

Cytotoxicity

In vitro studies have assessed the cytotoxic potential of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicated that the compound exhibits moderate cytotoxic activity, with IC50 values suggesting effectiveness in inhibiting cell proliferation .

Antioxidant Activity

The antioxidant properties of chromenone derivatives are well-documented, contributing to their potential therapeutic applications. The ability to scavenge free radicals may play a role in reducing oxidative stress-related damage in cells .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between the compound and target proteins. These studies reveal that the compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in target enzymes, which may explain its biological activity .

Case Studies

  • Inhibition of Cholinesterases : A study reported that similar compounds show strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity : Another investigation highlighted the anticancer effects of related chromenone derivatives against various cancer cell lines, indicating potential for further development as chemotherapeutic agents .

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